molecular formula C12H6Cl4O B14647667 2,2',5,5'-Tetrachloro-4-biphenylol CAS No. 51274-68-1

2,2',5,5'-Tetrachloro-4-biphenylol

Cat. No.: B14647667
CAS No.: 51274-68-1
M. Wt: 308.0 g/mol
InChI Key: ZKDSNFDCQYBBIU-UHFFFAOYSA-N
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Description

2,2’,5,5’-Tetrachloro-4-biphenylol is a chlorinated biphenyl compound with the molecular formula C12H6Cl4O. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2, 2’, 5, and 5’ positions, and a hydroxyl group is attached at the 4 position. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,5’-Tetrachloro-4-biphenylol typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the direct chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce chlorine atoms at the desired positions. The resulting tetrachlorobiphenyl is then subjected to hydroxylation using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions to introduce the hydroxyl group at the 4 position .

Industrial Production Methods

Industrial production of 2,2’,5,5’-Tetrachloro-4-biphenylol may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2,2’,5,5’-Tetrachloro-4-biphenylol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,5,5’-Tetrachloro-4-biphenylol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrachloro-4-biphenylol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,5,5’-Tetrachloro-4-biphenylol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to interact with estrogen receptors and its persistence in the environment make it a compound of significant interest in both scientific research and environmental studies .

Properties

IUPAC Name

2,5-dichloro-4-(2,5-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDSNFDCQYBBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199272
Record name (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51274-68-1
Record name 4-Hydroxy-2,2′,5,5′-tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51274-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 2,2',5,5'-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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